![molecular formula C27H30O16 B1206066 cyanidin 3,5-di-O-beta-D-glucoside](/img/structure/B1206066.png)
cyanidin 3,5-di-O-beta-D-glucoside
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Overview
Description
Cyanin betaine is an oxonium betaine that is the conjugate base of cyanin, arising from regioselective deprotonation of the 7-hydroxy group. Major structure at pH 7.3 It derives from a cyanidin cation. It is a conjugate base of a cyanin.
Scientific Research Applications
Interaction with Mimic Lipid Membranes
Cyanidin derivatives, including cyanidin 3,5-di-O-beta-D-glucoside, demonstrate significant effects on cell-mimic membranes that reflect the membrane lipid composition of tumor cells. These interactions suggest potential for anticancer and antioxidant activity, fundamental to understanding their pharmaceutical mechanisms (Strugała et al., 2016).
Inhibitory Activities Against Intestinal α-Glucosidase and Pancreatic α-Amylase
Cyanidin 3,5-di-O-beta-D-glucoside exhibits specific inhibition of intestinal sucrase, which could have implications for diabetes treatment and prevention, indicating its potential role in metabolic diseases (Akkarachiyasit et al., 2010).
Antioxidant, Anticancer, and Antiallergic Properties
This compound has shown potent antioxidant activity, as well as notable anticancer effects against various cell cultures. Its moderate antiallergic activities also highlight its broad range of biological properties (Lee et al., 2011).
Anti-Inflammatory Effects in Human Intestinal Cells
Cyanidin 3,5-di-O-beta-D-glucoside has been found to reduce cytokine-induced inflammation in intestinal cells. This suggests its potential utility in inflammatory bowel disease treatment, showing higher anti-inflammatory efficiency compared to certain traditional drugs (Serra et al., 2012).
Effect on Lipoprotein Lipase Activity in Adipocytes
The compound has demonstrated the ability to inhibit lipoprotein lipase activity in adipocytes, suggesting a potential role in obesity management through lipid metabolism regulation (Hao, 2012).
Inhibition of Enzymes in Central Nervous System Pathologies and Diabetes
Cyanidin 3,5-di-O-beta-D-glucoside inhibits enzymes involved in neurodegenerative or metabolic diseases, indicating its neuroprotective, antioxidant, and antidiabetic potential (Cásedas et al., 2019).
Antioxidant Function under Oxidative Stress
This compound functions as a potent antioxidant in vivo under oxidative stress conditions, offering protection against liver injury and other oxidative stress-related conditions (Tsuda et al., 2000).
Protection against Liver Fibrosis
Cyanidin 3,5-di-O-beta-D-glucoside shows protective effects against liver fibrosis, inhibiting hepatic stellate cell activation and improving energy metabolic status (Wan et al., 2017).
Improved Stability and Antioxidant Activity via Chemical Modification
Enzymatic acylation of cyanidin-3-glucoside with fatty acid methyl esters has been shown to improve its stability and antioxidant activity, indicating potential for enhanced therapeutic applications (Zhang et al., 2020).
Enhancing Physicochemical Stabilities with Silk Fibroin Peptide
Combining cyanidin-3-O-glucoside with silk fibroin peptide forms nanocomposites that significantly improve its stability and maintain antioxidant activity (Li et al., 2021).
properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-7-one |
InChI |
InChI=1S/C27H30O16/c28-7-17-19(33)21(35)23(37)26(42-17)40-15-5-10(30)4-14-11(15)6-16(25(39-14)9-1-2-12(31)13(32)3-9)41-27-24(38)22(36)20(34)18(8-29)43-27/h1-6,17-24,26-29,31-38H,7-8H2/t17-,18-,19-,20-,21+,22+,23-,24-,26-,27-/m1/s1 |
InChI Key |
MVCZYIINCNBXDB-ZOTFFYTFSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3OC4C(C(C(C(O4)CO)O)O)O)O2)OC5C(C(C(C(O5)CO)O)O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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